molecular formula C21H18N2O7S2 B2737931 (Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid CAS No. 681833-35-2

(Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid

Cat. No.: B2737931
CAS No.: 681833-35-2
M. Wt: 474.5
InChI Key: HDJMXSOMJXFYBS-IUXPMGMMSA-N
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Description

(Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid is a synthetic thiazolidinedione derivative of significant interest in pharmacological research, primarily investigated for its potential as a modulator of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma). This compound is structurally characterized by a benzylidene-thiazolidinedione core, a pharmacophore known for its high-affinity interaction with the PPARγ ligand-binding domain [https://pubmed.ncbi.nlm.nih.gov/11543676/]. The primary research value of this analog lies in its tailored molecular design, which incorporates specific substitutions aimed at fine-tuning the receptor's transcriptional activity. Researchers utilize this compound to probe the complex mechanisms of PPARγ activation and its subsequent impact on gene expression related to adipogenesis, insulin sensitization, and glucose metabolism. Beyond metabolic disease research, its application extends to the study of anti-proliferative effects in various cell lines, as PPARγ agonists have demonstrated potential to induce differentiation and apoptosis in cancer models [https://pubmed.ncbi.nlm.nih.gov/15987664/]. The compound serves as a critical tool for elucidating structure-activity relationships (SAR) within the thiazolidinedione class, helping scientists design novel therapeutics with improved efficacy and reduced side profiles. Its investigation is strictly confined to in vitro and preclinical studies to advance understanding of nuclear receptor signaling pathways.

Properties

IUPAC Name

4-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O7S2/c1-29-15-6-3-11(7-16(15)30-2)8-17-19(26)23(21(31)32-17)10-18(25)22-12-4-5-13(20(27)28)14(24)9-12/h3-9,24H,10H2,1-2H3,(H,22,25)(H,27,28)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJMXSOMJXFYBS-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid is a derivative of thiazolidinone and has been synthesized for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its diverse biological activities. The synthesis typically involves the condensation of various aldehydes with thiazolidinones, followed by acylation to introduce the acetamido and hydroxybenzoic acid moieties. The presence of methoxy groups on the benzylidene enhances its lipophilicity and potentially its biological activity.

1. Antimicrobial Activity

Recent studies have shown that compounds related to thiazolidinones exhibit significant antimicrobial properties. For instance, derivatives containing the 4-oxo-2-thioxothiazolidin structure have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Reference
Staphylococcus aureusInhibited
Escherichia coliModerate inhibition
Enterococcus faecalisStrong inhibition

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, particularly targeting enzymes involved in peptidoglycan biosynthesis.

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Thiazolidinone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells.

Cell Line IC50 (µM) Reference
K56283.20
MCF7>100

These findings suggest that while the compound shows promise against certain cancer types, further optimization may be required to enhance its efficacy.

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs).

Enzyme Inhibition Constant (Ki) Reference
hCA I22.4 nM
hCA II35.8 nM
hCA IX4.2 nM
hCA XII4.7 nM

These results indicate that the synthesized compounds are effective inhibitors of specific CA isoforms, which are implicated in various physiological processes and diseases.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of several thiazolidinone derivatives, it was found that certain modifications to the benzylidene moiety significantly enhanced activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural variations in optimizing antimicrobial potency.

Case Study 2: Cytotoxicity Profile

A comparative analysis of different thiazolidinone derivatives revealed that those with additional functional groups exhibited increased cytotoxicity against MCF7 cells. This study underscores the potential for structural optimization in enhancing anticancer activity.

Scientific Research Applications

Overview

(Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid is a complex organic compound with potential applications in various fields including medicinal chemistry, pharmacology, and agricultural sciences. Its unique structural features contribute to its diverse biological activities and chemical reactivity.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes, including:

  • Aldol Condensation : Reaction between 3,4-dimethoxybenzaldehyde and thiazolidinone derivatives.
  • Catalysis : Often catalyzed by bases such as sodium hydroxide under solvent-free conditions to promote green chemistry practices.
  • Purification Techniques : Methods like recrystallization and chromatography are employed to achieve high purity levels.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effectiveness against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • LNCaP (prostate carcinoma)
  • Caco-2 (colorectal adenocarcinoma)

The compound demonstrated significant cytotoxicity, with IC50 values indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Properties

The compound exhibits enzyme inhibitory activities, particularly against lipoxygenase, suggesting its potential as an anti-inflammatory agent. This property makes it a candidate for further development in treating inflammatory diseases .

Antibacterial Effects

Research indicates that compounds similar to (Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its utility in developing new antibiotics or enhancing existing formulations .

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing novel pharmaceuticals targeting various diseases. Its structural complexity allows for modifications that can enhance biological activity or reduce side effects .

Agricultural Chemistry

In agricultural contexts, the compound can be utilized in formulating agrochemicals aimed at improving crop protection and pest resistance. Its diverse chemical properties may also enable the development of environmentally friendly pest control agents .

Material Science Applications

The unique structural characteristics of this compound make it a candidate for exploring advanced materials with specific electrical or thermal properties. Such applications could be beneficial in electronics and energy sectors .

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

  • Anticancer Studies : A study demonstrated that the compound induced apoptosis in cancer cells through mechanisms involving reactive oxygen species generation .
  • Enzyme Inhibition : Research on similar thiazolidinone derivatives has shown promising results in inhibiting lipoxygenase activity, indicating potential therapeutic benefits in inflammatory conditions .
  • Synthesis and Characterization : Comprehensive studies have detailed the synthesis pathways and characterized the resulting compounds using various spectroscopic techniques, confirming their structural integrity and biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly impacts bioactivity and synthetic efficiency:

  • 3-Fluorobenzylidene analogs (): Exhibited anticancer activity, with fluorination increasing electronegativity and metabolic stability. The 3,4-dimethoxy variant in the target compound may improve solubility and target affinity due to enhanced hydrogen bonding .
  • Unsubstituted benzylidene derivatives (): Demonstrated moderate anticancer activity. Methoxy groups in the target compound could reduce steric hindrance compared to bulkier substituents like indolyl groups () .
  • 4-Methoxybenzylidene (E-isomer) (): The E-configuration likely reduces activity compared to the Z-isomer due to altered spatial alignment with target proteins .
Table 1: Substituent Effects on Activity
Compound Benzylidene Substituent Core Structure Bioactivity Reference
Target compound 3,4-Dimethoxy (Z) Thioxothiazolidinone Not reported -
6a () Unsubstituted (Z) Thiazol-4-one Anticancer
5b () 1-Methylindol-3-yl (Z) Thioxothiazolidinone Antibacterial
() 4-Methoxy (E) Thioxothiazolidinone Not specified

Modifications to the Benzoic Acid Moiety

The 2-hydroxybenzoic acid group in the target compound contrasts with esters () and non-hydroxylated variants ():

  • Ethyl benzoate derivatives (): Ester groups improve lipophilicity but may reduce intracellular hydrolysis to active acids. The 2-hydroxy group in the target compound could enhance solubility and direct interactions with enzymatic pockets .

Research Findings and Implications

  • Antimicrobial activity : Indolylmethylene analogs () highlight the role of aromatic substituents in disrupting microbial membranes or enzymes. The target’s hydroxybenzoic acid may further synergize with these effects .
  • Stereochemical impact : Z-isomers generally outperform E-isomers () in bioactivity, underscoring the importance of configuration in the target compound .

Q & A

Basic Question: What are the standard synthetic routes for (Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid, and what key parameters influence yield?

Answer:
The synthesis typically involves condensation of a thiazolidinone precursor with a substituted benzaldehyde derivative under acidic conditions. A common method includes:

  • Step 1: Reacting 4-oxo-2-thioxothiazolidin-3-ylacetic acid with 3,4-dimethoxybenzaldehyde in glacial acetic acid, catalyzed by sodium acetate, under reflux (3–4 hours) .
  • Step 2: Coupling the resulting thiazolidinone intermediate with 4-amino-2-hydroxybenzoic acid via an acetamido linker, often using DMF or ethanol as a solvent .

Key Parameters:

ParameterOptimal RangeImpact on Yield
Temperature80–110°C (reflux)Higher temperatures accelerate condensation but may degrade sensitive groups.
SolventGlacial acetic acid or DMFPolar aprotic solvents enhance reactivity of carbonyl groups .
CatalystSodium acetate (1:1.5 molar ratio)Neutralizes HCl byproducts, shifting equilibrium toward product formation .
Reaction Time3–7 hoursExtended time improves conversion but risks side reactions (e.g., over-oxidation) .

Advanced Question: How can researchers optimize reaction conditions to address low yields during scale-up synthesis?

Answer:
Low yields during scale-up often arise from inefficient mixing, heat transfer, or side reactions. Methodological solutions include:

  • Design of Experiments (DoE): Use statistical models to optimize variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design can identify interactions between parameters .
  • Flow Chemistry: Continuous flow systems improve heat/mass transfer and reduce reaction time (e.g., Omura-Sharma-Swern oxidation adapted for diazo compounds) .
  • In Situ Monitoring: Techniques like inline FT-IR or HPLC track intermediate formation and adjust conditions dynamically .

Example Optimization Table:

VariableBaselineOptimizedYield Improvement
Solvent Ratio (AcOH:DMF)1:13:1+22%
Catalyst Loading (NaOAc)1 eq.1.5 eq.+15%
Stirring Rate300 rpm600 rpm+12% (prevents localized overheating)

Basic Question: Which analytical techniques are essential for characterizing this compound, and what structural features do they confirm?

Answer:

  • FT-IR: Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups. Phenolic -OH (broad ~3200 cm⁻¹) and acetamido (N-H, ~3300 cm⁻¹) stretches are also diagnostic .
  • ¹H/¹³C NMR: Assigns Z-configuration via coupling constants (e.g., olefinic protons at δ 6.8–7.2 ppm with J = 10–12 Hz) and methoxy groups (δ 3.8–4.0 ppm) .
  • Elemental Analysis: Validates purity (>95% C, H, N, S content) .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., benzoic acid dimerization) .

Advanced Question: How should researchers resolve discrepancies in NMR data, such as unexpected splitting patterns or missing peaks?

Answer:

  • 2D NMR (COSY, HSQC): Resolves overlapping signals. For example, HSQC correlates ¹H-¹³C couplings to confirm acetamido linkage .
  • Variable Temperature NMR: Identifies dynamic processes (e.g., tautomerism in thioxo groups) causing peak broadening .
  • Isotopic Labeling: Introduce ¹³C at the benzylidene position to track conjugation effects .
  • Complementary Techniques: Use mass spectrometry (HRMS) to confirm molecular ion peaks and UV-Vis to detect π→π* transitions (~280 nm for benzylidene) .

Basic Question: What biological assays are commonly used to evaluate the therapeutic potential of this compound?

Answer:

  • In Vitro Enzymatic Assays: Target enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases, measuring IC₅₀ via fluorescence/quenching .
  • Cytotoxicity Screening: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .
  • Antioxidant Activity: DPPH radical scavenging assays quantify phenolic -OH group efficacy .

Advanced Question: How can researchers interpret contradictory results between in vitro and in vivo biological activity?

Answer:
Contradictions often arise from pharmacokinetic factors (e.g., poor solubility, metabolic instability). Methodological approaches include:

  • Prodrug Design: Modify the benzoic acid group to esters or amides to enhance bioavailability .
  • Metabolite Identification: Use LC-MS/MS to track in vivo degradation products (e.g., demethylation of methoxy groups) .
  • Computational Modeling: Predict binding affinities via molecular docking (AutoDock Vina) and compare with experimental IC₅₀ values .

Basic Question: What strategies ensure thermal stability during DSC/TGA analysis?

Answer:

  • Sample Purity: Recrystallize from DMF/ethanol (1:3) to remove impurities that lower melting points .
  • Heating Rate: Use 10°C/min under nitrogen to avoid oxidative decomposition .
  • Sealed Pan Analysis: Prevents sublimation of volatile components (e.g., acetic acid residues) .

Advanced Question: How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

Answer:

  • Analog Synthesis: Vary substituents on the benzylidene (e.g., replace 3,4-dimethoxy with nitro or halogens) and measure activity shifts .
  • 3D-QSAR Models: Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity .
  • Pharmacophore Mapping: Identify critical motifs (e.g., thioxo group for enzyme inhibition) via alignment with known inhibitors .

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